2-[(2-aminophenyl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide
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Overview
Description
“2-[(2-aminophenyl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide” is a chemical compound with the CAS Number: 92291-38-8 . It has a molecular weight of 327.23 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C14H12Cl2N2OS/c15-9-5-6-12 (10 (16)7-9)18-14 (19)8-20-13-4-2-1-3-11 (13)17/h1-7H,8,17H2, (H,18,19) . This code provides a specific representation of the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound is solid in its physical form . The compound’s molecular weight is 327.23 .Scientific Research Applications
Vibrational Spectroscopic Analysis
A study characterized the antiviral molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl] acetamide, closely related to 2-[(2-aminophenyl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide, to obtain vibrational signatures using Raman and Fourier transform infrared spectroscopy. The research utilized density functional theory to explore the geometric equilibrium, hydrogen bonding, and harmonic vibrational wavenumbers. The study confirmed stereo-electronic interactions leading to stability through natural bond orbital analysis, substantiated by vibrational spectral analysis. The research provides insight into the compound's structure and interactions, contributing to the understanding of its antiviral activity (S. J. Jenepha Mary, S. Pradhan, C. James, 2022).
Antimicrobial Studies
Research on sulfanilamide derivatives, including similar compounds to this compound, focused on their synthesis, characterization, and antimicrobial properties. The studies found that while modifications to the benzene ring did not significantly enhance antibacterial activity, none of the compounds showed antifungal activity, indicating a nuanced relationship between structural changes and antimicrobial efficacy (M. Lahtinen et al., 2014).
CNS Depressant Activity
Another study synthesized 2-amino-4-(4-chlorophenyl)thiophene-3carboxamide, related to the compound of interest, to explore its CNS depressant activity. The synthesized compound and its derivatives were screened for CNS depressant properties, providing insights into the potential therapeutic applications of such compounds in treating CNS disorders (S. Bhattacharjee, J. Saravanan, S. Mohan, 2011).
Anticancer Drug Synthesis
The synthesis and characterization of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide aimed to explore its anticancer properties. The study utilized in silico modeling to confirm the compound's activity against the VEGFr receptor, highlighting the potential of such compounds in anticancer drug development (Gopal Sharma et al., 2018).
Thymidylate Synthase Inhibition
Research on 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, including compounds with structural similarities to this compound, focused on their potential as inhibitors of thymidylate synthase. These compounds were synthesized and evaluated as potential antitumor and antibacterial agents, highlighting the diverse therapeutic potential of such chemical structures (A. Gangjee et al., 1996).
Safety and Hazards
Properties
IUPAC Name |
2-(2-aminophenyl)sulfanyl-N-(2,4-dichlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2OS/c15-9-5-6-12(10(16)7-9)18-14(19)8-20-13-4-2-1-3-11(13)17/h1-7H,8,17H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNQGBQBXLPHNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)SCC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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